
Vanillin azine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vanillin azine typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and a hydrazine derivative. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
4-hydroxy-3-methoxybenzaldehyde+hydrazine derivative→Benzaldehyde, 4-hydroxy-3-methoxy-, ((4-hydroxy-3-methoxyphenyl)methylene)hydrazone
The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and purified by recrystallization from ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazone group into an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Synthesis of Vanillin Azine
This compound is synthesized through a condensation reaction between vanillin and hydrazine hydrate. The typical molar ratio used is 2:1 for vanillin to hydrazine, and the reaction is conducted at room temperature for 24 hours. The product is characterized using various spectroscopic techniques such as FTIR, NMR, and GC-MS.
Synthesis Procedure
- Materials : Vanillin (20 mmol), hydrazine hydrate (0.6 mL), ethanol (10 mL).
- Process : Dissolve vanillin in ethanol, add hydrazine hydrate dropwise, stir for 24 hours, then recrystallize from a mixture of ethanol and distilled water.
- Yield : Approximately 86% with a melting point of 178–179 °C.
Colorimetric Chemosensor for Sulfide Detection
One of the prominent applications of this compound is as a colorimetric chemosensor for detecting sulfide anions (S²⁻). The chemosensor exhibits selective color changes upon interaction with sulfide ions, transitioning from colorless to light blue in solution.
Performance Characteristics
- Limit of Detection (LOD) : 5.4 × 10⁻⁴ M.
- Selectivity : The sensor shows high selectivity towards sulfide ions compared to other anions such as CN⁻, F⁻, Cl⁻, and others.
- Application : Effective in detecting sulfide in tap water samples.
Case Study: Detection in Water Samples
A study demonstrated the application of this compound in real-world scenarios by testing its ability to detect sulfide ions in tap water. The results indicated successful recovery rates and confirmed the sensor's practicality.
Sample | Na₂S Added (mM) | Na₂S Found (mM) | Recovery (%) |
---|---|---|---|
Sample 1 | 1 | 0.95 | 95 |
Sample 2 | 3 | 2.85 | 95 |
Sample 3 | 5 | 4.90 | 98 |
Anti-Virulent Properties
Recent studies have explored the potential of this compound derivatives as anti-virulent agents against pathogenic bacteria such as Pseudomonas aeruginosa. These derivatives exhibit quorum sensing inhibition, which is crucial for controlling bacterial virulence.
Key Findings
- Hybrid Compounds : Vanillin-based hybrids showed enhanced anti-quorum sensing activity compared to vanillin alone.
- Mechanism : The binding affinity of these compounds with quorum-sensing receptors was confirmed through molecular docking studies.
Functional Materials in Organic Electronics
This compound derivatives have also been investigated as potential materials for organic electronic devices due to their favorable thermal stability and electrochemical properties.
Properties
- High carrier concentration.
- Irreversible redox peaks indicating potential for electronic applications.
Summary and Future Directions
This compound demonstrates significant promise across multiple applications ranging from environmental sensing to medicinal chemistry. Its unique chemical properties allow it to function effectively as a chemosensor for sulfide detection and as an anti-virulent agent against bacterial infections.
Future research could focus on:
- Expanding the application scope of this compound derivatives in other sensing technologies.
- Exploring further modifications to enhance their efficacy as anti-bacterial agents.
- Investigating their potential use in advanced materials for electronic devices.
Mechanism of Action
The mechanism of action of Vanillin azine involves its interaction with various molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which can influence its biological activity. Additionally, the compound can interact with cellular proteins and enzymes, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): A precursor in the synthesis of the hydrazone compound.
Benzaldehyde, 3-hydroxy-4-methoxy-: Another isomer with similar structural features.
4-Benzyloxy-3-methoxybenzaldehyde: A related compound with a benzyloxy group instead of a hydroxy group.
Uniqueness
Vanillin azine is unique due to its specific hydrazone functional group, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential bioactivity make it a valuable compound for various applications.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of vanillin azine, and how are they experimentally determined?
this compound’s properties (e.g., melting point: 179–181°C, logP: 2.568, boiling point estimate: 441.54°C) are typically determined using techniques such as differential scanning calorimetry (melting point), high-performance liquid chromatography (HPLC) for polarity assessment, and nuclear magnetic resonance (NMR) for structural confirmation . UV-Vis spectrophotometry, as demonstrated in vanillin analysis, can be adapted for solubility and stability studies by monitoring absorbance changes under controlled conditions .
Q. What synthetic routes are commonly employed for this compound preparation, and how is purity validated?
this compound is synthesized via condensation of vanillin with hydrazine derivatives. Post-synthesis, purity is validated using HPLC (for impurity profiling) and mass spectrometry (for molecular weight confirmation). Melting point consistency and NMR spectral matching to reference data are critical for identity confirmation . For novel derivatives, elemental analysis and X-ray crystallography may supplement characterization .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Based on its GHS classification (skin/eye irritant, respiratory hazard), researchers should use gloves, goggles, and fume hoods. Contaminated surfaces must be rinsed with water (P302+P352), and spills disposed of per local regulations (P363). Safety data sheets for structurally similar compounds, like vanillin, recommend avoiding strong oxidizers and acids to prevent hazardous reactions .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported spectral data (e.g., NMR, IR) for this compound derivatives?
Contradictions in spectral data often arise from solvent effects, tautomerism, or impurities. To address this:
- Use deuterated solvents and controlled temperature during NMR acquisition to stabilize tautomeric forms .
- Cross-validate with computational methods (e.g., density functional theory (DFT) for predicting NMR shifts) .
- Employ high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and rule out co-eluting impurities .
Q. What methodological approaches are suitable for studying this compound’s stability under varying environmental conditions?
Accelerated stability studies can be conducted by exposing the compound to stressors (e.g., heat, light, pH extremes). For example:
- Thermal stability : Incubate samples at 40–60°C and monitor degradation via HPLC at intervals .
- Photostability : Use UV chambers (ICH Q1B guidelines) to assess light-induced degradation . Statistical tools like linear regression (Origin Pro) help model degradation kinetics and identify shelf-life predictors .
Q. How can computational modeling enhance the design of this compound-based materials?
Molecular dynamics simulations can predict interactions with biological targets (e.g., enzyme binding sites) by leveraging this compound’s calculated properties (e.g., topological polar surface area: 76.7 Ų, hydrogen bond donor/acceptor counts). DFT calculations optimize reaction pathways for derivative synthesis by analyzing transition states and energy barriers .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
- Process optimization : Use design of experiments (DoE) to identify critical parameters (e.g., stoichiometry, temperature).
- In-line monitoring : Implement Fourier-transform infrared (FTIR) spectroscopy for real-time reaction progress tracking .
- Statistical validation : Apply Spearman’s rank correlation to correlate process variables (e.g., pH, stirring rate) with yield .
Q. Data Analysis and Reproducibility
Q. How should researchers address low reproducibility in this compound bioactivity assays?
- Standardize cell culture conditions and assay protocols (e.g., incubation time, solvent controls).
- Use positive/negative controls to validate assay sensitivity.
- Report data with mean ± SD and effect sizes to contextualize variability .
Q. What analytical techniques are recommended for detecting this compound in complex matrices (e.g., biological fluids)?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high specificity and sensitivity. For cost-effective screening, UV spectrophotometry coupled with solid-phase extraction (SPE) can isolate this compound from interferents .
Q. Ethical and Methodological Frameworks
Q. How can researchers formulate robust hypotheses for this compound studies using FINER criteria?
Apply the FINER framework:
Properties
CAS No. |
1696-60-2 |
---|---|
Molecular Formula |
C16H16N2O4 |
Molecular Weight |
300.31 g/mol |
IUPAC Name |
4-[(Z)-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidenehydrazinylidene]methyl]-2-methoxyphenol |
InChI |
InChI=1S/C16H16N2O4/c1-21-15-7-11(3-5-13(15)19)9-17-18-10-12-4-6-14(20)16(8-12)22-2/h3-10,19-20H,1-2H3/b17-9-,18-10- |
InChI Key |
GGQDJSIYHIRXDW-XFQWXJFMSA-N |
SMILES |
COC1=C(C=CC(=C1)C=NN=CC2=CC(=C(C=C2)O)OC)O |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N\N=C/C2=CC(=C(C=C2)O)OC)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN=CC2=CC(=C(C=C2)O)OC)O |
Pictograms |
Irritant |
Origin of Product |
United States |
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